Hypoloside C
Overview
Description
Hypoloside C is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are compounds where a sugar is bound to a non-carbohydrate moiety. This compound has garnered interest due to its potential medicinal properties and its presence in traditional herbal remedies.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: Investigated for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of herbal supplements and natural health products due to its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hypoloside C typically involves the extraction from plant sources followed by purification processes. One common method is the use of preparative high-performance liquid chromatography (HPLC), which allows for the isolation and purification of this compound from complex plant extracts . The reaction conditions often involve the use of solvents such as methanol and water, with specific temperature and pressure settings to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plants known to contain high concentrations of the compound. This process includes harvesting the plant material, drying, and then using solvents to extract this compound. The extract is then subjected to purification techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Hypoloside C undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can yield pterosin Z, a compound with potential biological activity .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break the glycosidic bond.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include pterosin Z and other related compounds, depending on the specific reaction conditions used .
Mechanism of Action
The mechanism of action of Hypoloside C involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation and oxidative stress. For example, this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Hyperoside: Known for its antioxidant and anti-inflammatory properties.
Ptaquiloside: Notable for its carcinogenic effects in certain plant species.
Hypoloside C stands out due to its potential therapeutic applications and its presence in traditional medicine.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8+/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGIWHUFAGTJO-YBOHLSKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030551 | |
Record name | Hypoloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125761-28-6 | |
Record name | Hypoloside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125761286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypoloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201030551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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